molecular formula C17H12N4OS3 B4175194 N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide

N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide

Cat. No.: B4175194
M. Wt: 384.5 g/mol
InChI Key: WPYWOFWDDQKWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C17H12N4OS3 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.01732454 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that 2,1,3-benzothiadiazole derivatives are often used as building blocks of optical materials . They are important components in various scientific applications, including optoelectronics, photocatalysis, and photodynamic therapy .

Mode of Action

The photophysical behavior of such derivatives can be tuned by two ways; functionalization of 2,1,3-benzothiadiazole (btd) and coordination to suitable metal ions . This suggests that the compound might interact with its targets through these mechanisms, leading to changes in their photophysical properties.

Biochemical Pathways

It is known that 2,1,3-benzothiadiazole derivatives are often used in the development of photoluminescent compounds . Therefore, it can be inferred that this compound might affect pathways related to photoluminescence and energy transfer.

Result of Action

Due to the diverse structures of 2,1,3-benzothiadiazole derivatives, they reveal different photophysical properties . This suggests that the compound might have varying effects at the molecular and cellular levels, potentially influencing photophysical properties.

Action Environment

It is known that the geometry of similar complexes changes substantially upon the release of incorporated molecules , suggesting that environmental factors such as the presence of certain molecules might influence the compound’s action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of complex organic compounds should be done with appropriate safety precautions to avoid ingestion, inhalation, or skin contact .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or materials science, based on its unique structure and properties .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS3/c22-15(18-12-7-4-8-13-16(12)21-25-20-13)10-24-17-19-14(9-23-17)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYWOFWDDQKWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
Reactant of Route 2
N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
Reactant of Route 5
N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.